2-Ethyl-1,3-dinitrobenzene
Description
Properties
CAS No. |
13985-56-3 |
|---|---|
Molecular Formula |
C8H8N2O4 |
Molecular Weight |
196.16 g/mol |
IUPAC Name |
2-ethyl-1,3-dinitrobenzene |
InChI |
InChI=1S/C8H8N2O4/c1-2-6-7(9(11)12)4-3-5-8(6)10(13)14/h3-5H,2H2,1H3 |
InChI Key |
SWASTJCUMFALOW-UHFFFAOYSA-N |
SMILES |
CCC1=C(C=CC=C1[N+](=O)[O-])[N+](=O)[O-] |
Canonical SMILES |
CCC1=C(C=CC=C1[N+](=O)[O-])[N+](=O)[O-] |
Other CAS No. |
13985-56-3 |
Origin of Product |
United States |
Synthetic Methodologies and Process Engineering for 2 Ethyl 1,3 Dinitrobenzene
Classical and Conventional Synthetic Routes
Traditional methods for synthesizing 2-ethyl-1,3-dinitrobenzene primarily rely on electrophilic aromatic substitution reactions, particularly the nitration of an ethylbenzene (B125841) precursor.
Nitration of Ethylbenzene Derivatives
The most common method for producing this compound is the direct nitration of ethylbenzene. ontosight.aiontosight.ai This process typically involves reacting ethylbenzene with a nitrating agent, most frequently a mixture of concentrated nitric acid (HNO₃) and sulfuric acid (H₂SO₄). ontosight.aiontosight.ai The reaction proceeds in a stepwise manner.
The ethyl group on the benzene (B151609) ring is an activating, ortho-, para-directing group. quora.com Consequently, the first nitration of ethylbenzene yields a mixture of mononitrated isomers, predominantly 2-nitroethylbenzene and 4-nitroethylbenzene.
Introducing the second nitro group requires harsher reaction conditions, such as higher temperatures or more concentrated acids, because the first nitro group is strongly deactivating and a meta-director. quora.comyoutube.com When 2-nitroethylbenzene undergoes further nitration, the incoming nitro group is directed to the positions meta to the existing nitro group. This results in the formation of 2,6-dinitroethylbenzene (a common name for this compound) and 2,4-dinitroethylbenzene. nih.gov Careful control of reaction conditions is necessary to achieve the desired dinitrated product while minimizing over-nitration or the formation of unwanted side products. ontosight.ai
| Step | Reactant | Reagents | Key Conditions | Primary Products | Citation |
| 1st Nitration | Ethylbenzene | HNO₃ / H₂SO₄ | Moderate Temperature (e.g., 50-60°C) | 2-Nitroethylbenzene, 4-Nitroethylbenzene | quora.com |
| 2nd Nitration | 2-Nitroethylbenzene | HNO₃ / H₂SO₄ | High Temperature (e.g., 90-100°C) | This compound, 2-Ethyl-1,5-dinitrobenzene | quora.comyoutube.com |
Multi-step Synthesis Pathways
The principles of multi-step synthesis are crucial when a specific isomer is desired that cannot be easily obtained through direct substitution. libretexts.org The order in which substituents are introduced onto an aromatic ring is critical for controlling the final product's regiochemistry. lumenlearning.com
In the context of this compound, a multi-step pathway would be designed to overcome the directing effects that lead to isomeric mixtures in the direct nitration of ethylbenzene. While direct nitration is common, a hypothetical multi-step route could involve:
Nitration: Starting with benzene, a first nitration is performed to produce nitrobenzene (B124822). youtube.com
Second Nitration: A subsequent nitration under more forceful conditions yields 1,3-dinitrobenzene (B52904), as the nitro group is a meta-director. quora.comyoutube.com
Functional Group Manipulation: A third step would involve introducing the ethyl group. However, direct Friedel-Crafts alkylation on a strongly deactivated ring like 1,3-dinitrobenzene is challenging. This illustrates the complexity and strategic planning required in multi-step aromatic synthesis, where functional groups may need to be converted or introduced via indirect methods to achieve the target molecule. libretexts.orglumenlearning.com
Advanced and Continuous Synthesis Techniques
To overcome the limitations of classical batch processing, such as safety concerns with highly exothermic nitration reactions and challenges in controlling selectivity, advanced continuous synthesis techniques have been developed.
Microchannel Reactor Implementations for Nitration Processes
A modern approach to nitration involves the use of microchannel reactors. google.com A patented method describes the continuous synthesis of mononitro-ethylbenzene isomers using this technology. google.com The process involves the following sequential steps:
Continuous preparation of the mixed acid (nitric and sulfuric acids). google.com
Continuous mixing and reaction of ethylbenzene with the mixed acid within the microchannel reactor. google.com
Separation of the resulting organic phase from the spent acid. google.com
Neutralization and washing of the organic phase. google.com
Separation of the final products, 4-ethylnitrobenzene (B91404) and 2-ethylnitrobenzene. google.com
The primary advantages of using microchannel reactors for nitration include superior heat and mass transfer, which allows for precise temperature control of the highly exothermic reaction, significantly improving process safety. google.com
Process Optimization Strategies in Continuous Flow Synthesis
Continuous flow synthesis offers numerous opportunities for process optimization. By precisely manipulating parameters such as reagent flow rates, reaction temperature, and residence time within the microchannel reactor, the yield and selectivity of the nitration process can be maximized. google.com
| Feature | Description | Advantages | Citation |
| Operation | Continuous and sequential steps from reagent mixing to product separation. | Stable, high-efficiency, reduced production cost. | google.com |
| Safety | Enhanced heat and mass transfer in microchannels allows for precise control of exothermic reactions. | Improved process safety compared to batch reactors. | google.com |
| Efficiency | Lower energy and material consumption per unit of product. | Reduced environmental impact and waste. | google.com |
| Labor | Automated continuous process reduces the number of required operators. | Lower labor intensity and costs. | google.com |
Byproduct Management and Chemical Valorization in Synthesis
The synthesis of this compound, particularly through the direct nitration of ethylbenzene, inevitably produces a mixture of structural isomers as byproducts. These include other dinitroethylbenzene isomers like 2,4-dinitroethylbenzene and 3,4-dinitroethylbenzene, as well as mononitrated precursors. The primary challenge lies in the separation of these closely related compounds, which often have similar physical properties.
The concept of chemical valorization involves finding valuable applications for these byproducts. While specific high-value uses for every dinitroethylbenzene isomer are not extensively documented, the precursors and intermediates in the synthesis pathway often have significant value. For instance, 2-ethylnitrobenzene, an intermediate in the synthesis, is a key raw material for producing indole (B1671886) and the anti-diabetic drug linagliptin. google.com The effective separation and purification of these intermediates represent a form of valorization, preventing them from becoming part of a waste stream and instead directing them toward the production of other fine chemicals and pharmaceuticals.
Refinement and Separation Techniques for Isomeric Mixtures
The direct nitration of aromatic compounds like benzene or ethylbenzene typically results in a mixture of ortho, meta, and para isomers. google.comgoogle.com In the case of dinitrobenzene synthesis, the desired meta-isomer is often contaminated with ortho- and para-dinitrobenzene. google.comresearchgate.net The separation of these isomers is crucial for obtaining a high-purity product.
Several methods have been developed for the purification of dinitrobenzene isomers, with solvent crystallization being a prominent technique. google.com This method leverages the differential solubility of the isomers in a chosen solvent. By dissolving the crude isomeric mixture in a suitable solvent and then carefully controlling the temperature, the less soluble desired isomer can be selectively crystallized and then separated by filtration.
A patented method for refining m-dinitrobenzene outlines a process where a mixed dinitrobenzene sample is dissolved in a solvent, such as a C1-C4 lower alcohol or a C4-C8 acetic ester. google.comgoogle.com The solution is then cooled to a specific temperature range (10-30°C), causing the m-dinitrobenzene to crystallize out of the solution with high purity (over 99.6%). google.com The recovery rate for m-dinitrobenzene using this method can exceed 50%. google.com Fractional crystallization, involving multiple crystallization steps with smaller solvent portions, can further enhance the purity of the final product. google.com
Another approach to separating dinitrobenzene isomers involves treating the mixture with an aqueous alkali-metal sulfite (B76179) solution. google.com This chemical method selectively reacts with the ortho and para isomers, allowing for the separation of the more stable meta-dinitrobenzene. google.com The process is typically carried out at a controlled temperature, for instance, between 58 and 63°C, to optimize the reaction and separation. google.com
Distillation and sublimation also present viable, though potentially more energy-intensive, separation strategies. smolecule.com Distillation can be performed under reduced pressure to lower the boiling points of the isomers and prevent decomposition. smolecule.com Sublimation, on the other hand, involves heating the solid mixture under vacuum, causing the direct transition from a solid to a vapor phase, which can then be condensed to yield a purified product. smolecule.com
Table 1: Comparison of Refinement Techniques for Dinitrobenzene Isomers
| Technique | Principle | Advantages | Considerations | Reference |
|---|---|---|---|---|
| Solvent Crystallization | Differential solubility of isomers in a solvent. | High purity achievable, relatively simple process. | Solvent selection is critical, potential for product loss in mother liquor. | google.comgoogle.com |
| Chemical Treatment (e.g., with Sulfite) | Selective reaction with undesired isomers. | High selectivity for meta-dinitrobenzene. | Requires subsequent separation of the reacted byproducts. | google.com |
| Distillation | Separation based on differences in boiling points. | Can handle large volumes. | Requires reduced pressure to avoid decomposition, energy-intensive. | smolecule.com |
| Sublimation | Separation based on differences in vapor pressure. | Can achieve high purity levels. | Suitable for small-scale purification, requires vacuum. | smolecule.com |
Chemical Transformations for Byproduct Utilization
The byproducts generated during the synthesis and purification of this compound, primarily the ortho and para isomers of dinitrobenzene, represent a valuable resource that can be transformed into other useful chemicals. Instead of being discarded as waste, which can lead to environmental pollution, these byproducts can be valorized through various chemical reactions. google.comresearchgate.net
One of the most significant applications for dinitrobenzene byproducts is their conversion into phenylenediamines through catalytic hydrogenation. google.com The mother liquor remaining after the crystallization of m-dinitrobenzene, which is rich in ortho- and para-dinitrobenzene, can be subjected to a liquid-phase catalytic hydrogenation reduction reaction. google.com This process converts the dinitro compounds into a mixture of o-phenylenediamine, m-phenylenediamine, and p-phenylenediamine. google.com These diamines are important intermediates in the synthesis of dyes, polymers, and pharmaceuticals. The resulting mixture of phenylenediamines can then be separated into its individual components through distillation. google.com
The reduction of nitro groups is a versatile transformation. For instance, under specific reductive conditions, dinitrobenzene derivatives can be converted into various amines, such as amino derivatives. smolecule.com The choice of reducing agent and reaction conditions can influence the final product.
Furthermore, the nitro groups in these byproducts can be involved in other transformations. For example, they can be used in the synthesis of energetic salts by reacting them with bases, leading to compounds with high densities and potential applications as explosives. smolecule.com
Table 2: Chemical Transformations of Dinitrobenzene Byproducts
| Byproduct | Transformation | Product(s) | Significance of Products | Reference |
|---|---|---|---|---|
| o-Dinitrobenzene, p-Dinitrobenzene | Catalytic Hydrogenation | o-Phenylenediamine, p-Phenylenediamine | Intermediates for dyes, polymers, and pharmaceuticals. | google.com |
| Dinitrobenzene Isomers | Reduction Reactions | Various amino derivatives | Building blocks for organic synthesis. | smolecule.com |
| Dinitrobenzene Isomers | Reaction with Bases | Energetic salts | Potential applications in explosives. | smolecule.com |
Advanced Analytical and Spectroscopic Characterization Methodologies
Chromatographic Separation Techniques
Chromatography is indispensable for the separation and quantification of 2-Ethyl-1,3-dinitrobenzene. The selection of a specific technique is contingent on the analytical objective, such as purity assessment, trace analysis in environmental samples, or isolation of the compound for further study.
High-Performance Liquid Chromatography (HPLC) is a robust technique for the analysis of nitroaromatic compounds. While specific methods exclusively for this compound are not extensively detailed in the literature, established methods for dinitrobenzene isomers and other nitroaromatics are directly applicable. Reversed-phase (RP) HPLC is the most common approach, utilizing a nonpolar stationary phase and a polar mobile phase.
A typical RP-HPLC method for separating dinitrobenzene isomers would involve a C18 column and a mobile phase consisting of an acetonitrile/water or methanol/water mixture. sielc.comepa.gov Detection is commonly achieved using a UV detector, as the nitroaromatic structure provides strong chromophores. cdc.gov For instance, EPA Method 8330B outlines the analysis of various nitroaromatics and nitramines by HPLC, demonstrating the utility of this technique for the class of compounds to which this compound belongs. epa.gov The method can be adapted for the separation and quantification of this compound from related impurities or degradation products.
Table 1: Representative HPLC Conditions for Nitroaromatic Compound Analysis
| Parameter | Condition | Purpose |
|---|---|---|
| Column | C18 (Reversed-Phase) | Separation based on hydrophobicity. |
| Mobile Phase | Acetonitrile / Water Gradient | Elution of compounds with varying polarities. |
| Detector | UV at 254 nm | Detection of aromatic and nitro functional groups. |
| Flow Rate | 1.0 - 1.5 mL/min | Optimal separation efficiency and run time. |
| Temperature | 25 - 30 °C | Ensures reproducible retention times. |
For the detection of minute quantities of this compound, Gas Chromatography coupled with Mass Spectrometry (GC-MS) is the method of choice due to its exceptional sensitivity and selectivity. gcms.cznih.gov This technique is particularly valuable in environmental monitoring and forensic analysis where trace-level identification is critical.
The analysis begins with sample extraction, often using a solvent like dichloromethane or solid-phase extraction (SPE), followed by injection into the GC system. nih.gov The compound is vaporized and separated from other components on a capillary column (e.g., DB-5 or similar) as it travels through the GC. The separated components then enter the mass spectrometer, where they are ionized, fragmented, and detected. The resulting mass spectrum provides a unique fragmentation pattern, acting as a "chemical fingerprint" for definitive identification. nih.gov EPA Method 8091 provides guidance on the GC analysis of nitroaromatics, often employing an electron capture detector (ECD) for high sensitivity, though MS provides greater specificity. epa.gov
The selectivity of MS, especially when operated in selected ion monitoring (SIM) or tandem MS (MS/MS) mode, allows for the detection of target analytes at picogram levels even in complex matrices. gcms.cznih.gov
Ultra-Performance Liquid Chromatography (UPLC) utilizes columns with smaller particle sizes (<2 μm) to achieve significantly higher resolution, speed, and sensitivity compared to conventional HPLC. While often used for analytical purposes, UPLC technology serves as a powerful tool in developing methods for preparative-scale separations. chromatographyonline.com
The process involves developing a high-resolution analytical separation using UPLC. chromatographyonline.com Once the optimal conditions (mobile phase, column chemistry) are established, the method can be geometrically scaled up to a preparative HPLC system equipped with a column of the same stationary phase chemistry but larger dimensions. chromatographyonline.com This approach allows for the efficient isolation and purification of this compound from synthetic reaction mixtures or for the separation of closely related isomers. The scalability from UPLC to preparative HPLC ensures that the high-resolution separation achieved at the analytical scale is maintained during purification, enabling the isolation of high-purity material. sielc.com
Spectroscopic Techniques for Comprehensive Analysis
Spectroscopic methods are essential for the structural elucidation of this compound, providing detailed information about its atomic connectivity and the functional groups present.
Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful technique for determining the precise molecular structure of an organic compound. Both ¹H NMR and ¹³C NMR spectra provide a wealth of information about the chemical environment of the hydrogen and carbon atoms, respectively.
For this compound, the ¹H NMR spectrum is predicted to show distinct signals for the aromatic protons and the protons of the ethyl group.
Aromatic Region: Due to the asymmetrical substitution pattern on the benzene (B151609) ring, the three aromatic protons are chemically non-equivalent and would theoretically produce three distinct signals. askfilo.com Their chemical shifts would be significantly downfield (deshielded) due to the strong electron-withdrawing effect of the two nitro groups.
Alkyl Region: The ethyl group would exhibit a characteristic quartet for the methylene (-CH₂) protons and a triplet for the methyl (-CH₃) protons, arising from spin-spin coupling with each other.
The ¹³C NMR spectrum would complement this by showing the number of unique carbon environments. For this compound, all eight carbon atoms are chemically distinct, which would result in eight unique signals in the ¹³C NMR spectrum. pearson.com The carbons directly attached to the nitro groups would be significantly deshielded and appear at a high chemical shift.
Table 2: Predicted NMR Spectral Features for this compound
| Nucleus | Predicted Signal Pattern | Reason for Pattern |
|---|---|---|
| ¹H | 3 signals (aromatic region) | Asymmetric substitution on the benzene ring. |
| 1 quartet (alkyl region) | -CH₂- group adjacent to a -CH₃ group. | |
| 1 triplet (alkyl region) | -CH₃ group adjacent to a -CH₂- group. | |
| ¹³C | 8 distinct signals | All carbon atoms are in unique chemical environments. |
Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. The IR spectrum of this compound would display characteristic absorption bands confirming its key structural components. spectroscopyonline.com
The most prominent features in the spectrum would be the strong absorption bands from the nitro groups. Aromatic nitro compounds typically show two distinct, strong stretching vibrations:
Asymmetric N-O stretch: 1550–1475 cm⁻¹ orgchemboulder.comorgchemboulder.com
Symmetric N-O stretch: 1360–1290 cm⁻¹ orgchemboulder.comorgchemboulder.com
Other significant absorptions would include:
Aromatic C-H stretch: Above 3000 cm⁻¹ vscht.cz
Aliphatic C-H stretch (from the ethyl group): Just below 3000 cm⁻¹ vscht.cz
Aromatic C=C stretches: In the 1600–1400 cm⁻¹ region. vscht.cz
The presence of this combination of bands provides strong evidence for the identity of the compound as an ethyl-substituted dinitrobenzene. blogspot.com
Table 3: Characteristic IR Absorption Bands for this compound
| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |
|---|---|---|
| 3100-3000 | C-H Stretch | Aromatic Ring |
| 2980-2850 | C-H Stretch | Ethyl Group (-CH₂, -CH₃) |
| 1600-1400 | C=C Stretch | Aromatic Ring |
| 1550-1475 | Asymmetric N-O Stretch | Nitro Group (-NO₂) |
| 1360-1290 | Symmetric N-O Stretch | Nitro Group (-NO₂) |
Differential Scanning Calorimetry (DSC) for Thermochemical Transitions
Differential Scanning Calorimetry (DSC) is a fundamental thermoanalytical technique used to investigate the thermal properties of materials, including energetic compounds like this compound. By measuring the difference in heat flow between a sample and a reference as a function of temperature, DSC can identify and quantify endothermic and exothermic transitions, such as melting and decomposition. While specific DSC studies focusing exclusively on this compound are not extensively available in the reviewed literature, the thermal behavior of the parent compound, 1,3-dinitrobenzene (B52904), and other related nitroaromatic compounds has been investigated, offering valuable insights into the expected thermochemical transitions.
Nitroaromatic compounds are known for their energetic nature, and their thermal behavior is a critical aspect of their safety and handling. tamu.edu DSC analysis of these materials typically reveals a sharp endothermic peak corresponding to the melting point, followed by a significant exothermic event at higher temperatures, which signifies decomposition. The onset temperature and the enthalpy of decomposition are key parameters obtained from DSC curves that help characterize the thermal stability of these compounds.
Research on mixtures containing dinitrobenzene has shown significant exothermic activity. nih.gov For instance, mixtures of nitrobenzene (B124822) with 20-30% dinitrobenzene exhibit exothermic decomposition in the temperature range of approximately 300 °C to 500 °C. nih.gov The enthalpy change associated with this decomposition is notably energetic, around -2.5 x 10³ J/g. nih.gov
Studies on a wide range of nitroaromatic compounds have indicated that the majority exhibit exothermic decomposition. acs.org A comprehensive study of 115 nitro compounds, predominantly nitroaromatics, found that 98% showed exothermic behavior with an average onset temperature for decomposition (Tonset) of 300 °C and an average heat of decomposition of 2118.5 J/g (506 cal/g). acs.org
The thermal behavior of several mono- and di-nitroaromatic compounds, including 1,3-dinitrobenzene, was examined using DSC in an argon atmosphere. It was observed that 1,3-dinitrobenzene melted and evaporated without decomposition under linear heating conditions at ambient pressure. researchgate.net However, the presence of other functional groups or impurities can significantly influence the decomposition pathway. For example, 2,4-dinitrophenylhydrazine (DNPH) exhibits an exothermic decomposition following its melting. researchgate.net
The thermal decomposition of nitroaromatic compounds is a complex process that can be influenced by factors such as heating rate and the presence of contaminants. The C-NO₂ bond dissociation enthalpy is a key factor in the thermal stability of these compounds. researchgate.net For 1,3-dinitrobenzene, the reaction enthalpies for decomposition are consistent with typical values for nitroaromatic compounds. researchgate.net
The following interactive data table summarizes the thermochemical data for related nitroaromatic compounds, which can be used to infer the potential thermal behavior of this compound.
| Compound | Onset Temperature (Tonset) of Decomposition (°C) | Enthalpy of Decomposition (ΔHd) (J/g) | Notes |
| Nitrobenzene/Dinitrobenzene Mixtures | ~300 - 500 | -2500 | Exothermic activity observed in this range. nih.gov |
| General Nitroaromatic Compounds | ~300 (average) | -2118.5 (average) | Based on a study of 115 nitro compounds. acs.org |
It is important to note that the introduction of an ethyl group to the 1,3-dinitrobenzene ring is expected to influence its thermal properties. The ethyl group may alter the crystal lattice energy and the electronic environment of the nitro groups, which could, in turn, affect the melting point and the decomposition temperature and energetics. However, without direct experimental DSC data for this compound, these effects remain speculative. Further experimental investigation is necessary to fully characterize its thermochemical transitions.
Theoretical and Computational Chemistry of 2 Ethyl 1,3 Dinitrobenzene Systems
Quantum Chemical Approaches
Quantum chemical methods are fundamental to understanding the electronic structure and reactivity of molecules. These approaches, ranging from high-accuracy ab initio methods to computationally efficient semi-empirical techniques, offer a window into the molecular world.
Density Functional Theory (DFT) is a widely used computational method for predicting the electronic structure of molecules. scirp.org It offers a balance between accuracy and computational cost, making it suitable for studying a wide range of molecular systems. nih.gov DFT calculations can elucidate key molecular properties such as optimized geometry, electronic charge distribution, and frontier molecular orbitals (HOMO and LUMO), which are crucial for understanding a molecule's reactivity. scirp.orgnih.gov
DFT calculations can also predict vibrational frequencies and NMR chemical shifts, which are vital for interpreting experimental spectroscopic data. researchgate.net The molecular electrostatic potential (MEP) map, another output of DFT calculations, is particularly useful for identifying the electrophilic and nucleophilic sites within a molecule, thereby predicting its interaction with other chemical species. nih.gov
Table 1: Calculated Structural Parameters for an Analogous Compound (2,5-Dimethyl-1,3-dinitrobenzene) Data sourced from a crystallographic study, which DFT calculations aim to reproduce and explain. researchgate.net
| Parameter | Value |
| Nitro Group Dihedral Angle 1 | 44.50 (7)° |
| Nitro Group Dihedral Angle 2 | 31.67 (8)° |
| Inter-plane Angle (Stacking) | 0.63 (2)° |
| Inter-plane Spacing 1 | 3.648 Å |
| Inter-plane Spacing 2 | 3.659 Å |
The photophysics and photochemistry of nitroaromatic compounds are governed by their behavior in electronically excited states. researchgate.net Ab initio methods, particularly the Multiconfiguration Self-Consistent Field (CASSCF) and its second-order perturbation theory correction (CASPT2), are essential for accurately describing these states, especially in cases where electron correlation is strong. acs.org
State-specific CASSCF methods can provide balanced wave functions for excited states by locating higher-energy stationary points on the electronic energy landscape. acs.org These techniques are crucial for studying phenomena like photochemical decay paths, intersystem crossings between singlet and triplet states, and photodissociation channels, which are characteristic of nitroaromatic compounds. researchgate.netacs.org
Studies on nitrobenzene (B124822), the parent compound, using the CASPT2//CASSCF protocol have detailed the decay paths from its excited states. acs.org These calculations reveal that upon UV absorption, the molecule undergoes complex relaxation pathways involving torsional motions of the nitro group relative to the aromatic ring. researchgate.net Such computational approaches are vital for understanding the ultrafast dynamics observed in these molecules. While benchmark studies have evaluated the accuracy of various CASSCF methods for a range of organic molecules, specific applications to 2-ethyl-1,3-dinitrobenzene are not documented. nih.gov However, the established methodologies used for simpler nitroaromatics provide a clear roadmap for future computational investigations into the photochemistry of this specific compound. acs.org
Semi-empirical molecular orbital methods offer a computationally less intensive alternative to ab initio and DFT methods, making them particularly useful for exploring complex reaction pathways and dynamics of larger molecular systems. These methods use parameters derived from experimental data to simplify the complex equations of quantum mechanics.
By significantly reducing computational time, semi-empirical methods allow for the simulation of thousands of molecular trajectories to study the dynamics of a chemical reaction. This approach is valuable for identifying transition states and calculating activation energies for various reaction channels. While these methods are generally less accurate than higher-level theories, they are powerful tools for an initial, broad exploration of a potential energy surface before applying more rigorous and costly calculations to key areas of interest. No specific applications of semi-empirical methods to the reaction pathways of this compound have been noted in the reviewed literature.
The interaction of this compound with surfaces and interfaces is critical for understanding its environmental fate and for applications in materials science. Computational methods are essential for modeling these adsorption processes at the molecular level.
While direct computational studies on the adsorption of this compound are scarce, research on the closely related 1,3-dinitrobenzene (B52904) (DNB) provides significant insight. Studies have shown that DNB exhibits strong, specific sorptive interactions with bacterial surfaces. nih.gov The proposed mechanism involves n-π electron-donor-acceptor interactions between the electron-accepting DNB molecule and electron-donating groups (like deprotonated carboxyl groups) on the surface. nih.govresearchgate.net This type of interaction is highly pH-dependent. nih.gov
Computational studies using DFT can model these interactions, calculating binding energies and optimal adsorption geometries. Such models can help predict the strength and nature of the adsorption of this compound on various materials, including environmental surfaces like modified bentonites or nanoparticles, which have been studied for the removal of other dinitrobenzene isomers. epa.gov
Molecular Modeling and Dynamics
Molecular modeling and dynamics simulations bridge the gap between quantum mechanics and macroscopic properties, allowing for the study of the collective behavior of molecules over time.
A Potential Energy Surface (PES) is a fundamental concept in computational chemistry that describes the energy of a molecule as a function of its geometry. researchgate.net Mapping the PES is crucial for identifying stable conformations (local minima), transition states (saddle points), and the energy barriers that separate them.
Conformational Analysis and Torsional Potentials
Conformational analysis is a critical aspect of computational chemistry that investigates the different spatial arrangements of atoms in a molecule, known as conformers, and the energy associated with them. For this compound, this analysis primarily concerns the rotation around two key types of single bonds: the bond connecting the ethyl group to the benzene (B151609) ring and the bonds connecting the two nitro groups to the ring.
Electronic Structure and Reactivity Descriptors
The electronic structure of a molecule dictates its chemical behavior. Computational methods allow for the detailed examination of how electrons are distributed within this compound, which in turn helps in predicting its reactivity. Various descriptors are derived from the calculated electronic structure to quantify and pinpoint the most probable sites for chemical reactions.
Mulliken Population Analysis is a method used to estimate the partial atomic charges on the atoms within a molecule. This provides insight into the electrostatic potential of the molecule and helps identify electron-rich (nucleophilic) and electron-poor (electrophilic) centers. The distribution of charges is influenced by the electron-withdrawing nature of the two nitro groups and the electron-donating (by hyperconjugation) nature of the ethyl group.
Fukui Functions are reactivity indicators derived from conceptual DFT that identify the most reactive sites in a molecule towards nucleophilic, electrophilic, or radical attack. By analyzing the change in electron density when an electron is added or removed, the Fukui index predicts where a reaction is most likely to occur. For a nitroaromatic compound, this analysis can highlight the susceptibility of specific carbon atoms on the ring or atoms within the nitro groups to attack.
While detailed research findings containing specific Mulliken charges and Fukui indices for each atom of this compound are not available in the reviewed literature, the general principles suggest that the carbon atoms attached to the nitro groups would carry a significant positive charge, making them susceptible to nucleophilic attack.
Frontier Molecular Orbital (FMO) theory is a fundamental concept in explaining chemical reactivity, focusing on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species.
HOMO: This is the outermost orbital containing electrons. Its energy level is related to the molecule's ability to donate electrons (nucleophilicity). A higher HOMO energy indicates a better electron donor.
LUMO: This is the innermost orbital that is empty of electrons. Its energy level corresponds to the molecule's ability to accept electrons (electrophilicity). A lower LUMO energy signifies a better electron acceptor.
The HOMO-LUMO gap is the energy difference between these two orbitals. A small energy gap is associated with high chemical reactivity and low kinetic stability, as less energy is required to excite an electron from the HOMO to the LUMO. For energetic materials, the HOMO-LUMO gap is a key parameter used to assess sensitivity and stability.
Specific HOMO-LUMO energy values for this compound have not been identified in published computational studies. However, research on other nitroaromatic explosives shows a general trend where the addition of nitro groups lowers the LUMO energy, increasing the compound's electrophilicity.
| Descriptor | Description | Significance for this compound (General) |
| HOMO (Highest Occupied MO) | The highest energy molecular orbital that is occupied by electrons. | Indicates the ability to donate electrons. Its energy level is related to the molecule's nucleophilicity. |
| LUMO (Lowest Unoccupied MO) | The lowest energy molecular orbital that is devoid of electrons. | Indicates the ability to accept electrons. The electron-withdrawing nitro groups are expected to lower its energy. |
| HOMO-LUMO Gap (Band Gap) | The energy difference between the HOMO and LUMO. | A smaller gap generally implies higher reactivity and lower stability, an important factor for energetic materials. |
Prediction and Analysis of Energetic Properties
As a dinitro-substituted aromatic compound, this compound is classified as an energetic material. Computational chemistry offers methods to predict its performance as an explosive, providing crucial data for safety and application assessment without the need for synthesis and physical testing.
Detonation velocity (D) and detonation pressure (P) are two of the most critical performance parameters for an explosive. Detonation velocity is the speed at which the detonation wave travels through the explosive, while detonation pressure is the pressure exerted by the shock wave front. High values for both are indicative of a powerful explosive.
These properties can be estimated using empirical and theoretical methods that rely on the compound's elemental composition, density (ρ), and heat of formation. While many nitroaromatic compounds have well-documented detonation properties, specific calculated or experimental values for the detonation velocity and pressure of this compound are listed as unknown in explosives databases. dettx.com For comparison, the well-known explosive 1,3,5-trinitrobenzene (B165232) (TNB) has a detonation velocity of 7,450 m/s at a density of 1.60 g/cm³.
The heat of formation (ΔHf) is a fundamental thermodynamic property representing the enthalpy change when one mole of a compound is formed from its constituent elements in their standard states. It is a crucial input parameter for thermodynamic codes that calculate detonation performance. A higher, more positive heat of formation generally leads to a greater energy release upon detonation. Computational methods, such as those based on isodesmic reactions or atomization energies, can provide reliable predictions of ΔHf. As with its detonation properties, a theoretically predicted heat of formation for this compound is not available in the surveyed scientific literature. dettx.com
Application of Kamlet-Jacobs Equations
The Kamlet-Jacobs equations are a set of empirical relationships used to predict the detonation velocity and pressure of C,H,N,O explosives. These equations rely on four key parameters derived from the explosive's elemental composition, density (ρ), and heat of formation (ΔHf):
N : Moles of gaseous detonation products per gram of explosive.
Mave : Average molecular weight of the gaseous products.
Q : Heat of detonation in calories per gram.
ρ : Loading density of the explosive in g/cm³.
The equations are expressed as: Detonation Velocity (D, in km/s) = 1.01 (N Mave0.5 Q0.5)0.5 (1 + 1.30ρ) Detonation Pressure (P, in kbar) = 15.58 N Mave0.5 Q0.5 ρ²
A crucial first step is to determine the stoichiometry of the detonation reaction. For C,H,N,O explosives, particularly those with a negative oxygen balance like this compound, a common assumption for the products at high loading densities is a mixture of nitrogen (N₂), water (H₂O), carbon dioxide (CO₂), and solid carbon (C) scribd.com. The Kamlet-Jacobs rules for product prediction prioritize the formation of H₂O from available hydrogen, followed by CO₂ from available oxygen, with any remaining carbon precipitating as a solid dtic.mil.
For this compound (C₈H₈N₂O₄), the detonation reaction according to these rules is: C₈H₈N₂O₄ → N₂ + 4H₂O + 8C
From this reaction, the key parameters can be calculated. The molecular weight of this compound is 196.16 g/mol . The detonation produces 5 moles of gaseous products (1 mole of N₂ and 4 moles of H₂O).
The calculated detonation parameters based on these assumptions are presented in the table below.
| Parameter | Value | Unit |
|---|---|---|
| Molecular Formula | C₈H₈N₂O₄ | - |
| Molecular Weight (M) | 196.16 | g/mol |
| Assumed Density (ρ) | 1.344 | g/cm³ |
| Assumed Heat of Formation (ΔHf,exp) | -20.5 | kcal/mol |
| Moles of Gaseous Products (n) | 5.0 | mol |
| Moles of Gas per Gram (N) | 0.0255 | mol/g |
| Average Molecular Weight of Gas (Mave) | 20.03 | g/mol |
| Calculated Heat of Detonation (Q) | 1098.5 | cal/g |
| Calculated Detonation Velocity (D) | 6.58 | km/s |
| Calculated Detonation Pressure (P) | 165 | kbar |
It is important to note that the accuracy of these predicted values is highly dependent on the input density and heat of formation. While the Kamlet-Jacobs equations provide a reliable estimation, experimental validation is necessary for precise characterization.
Theoretical Reaction Mechanism and Kinetics Studies
The theoretical study of reaction mechanisms and kinetics for nitroaromatic compounds like this compound is crucial for understanding their stability and decomposition pathways. Computational chemistry provides insights into the intricate steps involved in these complex reactions.
The initial step in the thermal decomposition of many nitroaromatic compounds under shock or high-temperature conditions is widely accepted to be the homolytic cleavage of the C-NO₂ bond. dtic.mil This primary dissociation step is highly endothermic and results in the formation of a phenyl-type radical and nitrogen dioxide (NO₂).
C₈H₇(NO₂)₂ → C₈H₇(NO₂)• + NO₂
Following this initiation, a complex series of secondary reactions occurs. The highly reactive NO₂ can abstract hydrogen atoms from the ethyl group or the aromatic ring, leading to the formation of nitrous acid (HONO) and other radical species. The subsequent reactions of these radicals can lead to the formation of stable gaseous products such as N₂, H₂O, CO, and CO₂. dtic.mil Alternative decomposition pathways, such as the rearrangement to a nitrite (B80452) followed by the loss of nitric oxide (NO), have also been proposed, particularly at lower temperatures. dtic.mil
Transition State Theory Applications in Reaction Pathway Elucidation
Transition State Theory (TST) is a fundamental concept in chemical kinetics used to calculate the rates of elementary reactions. wikipedia.orgbritannica.com It postulates that for a reaction to occur, the reactants must pass through a high-energy intermediate configuration known as the "transition state" or "activated complex," which exists at the saddle point of the potential energy surface. britannica.comlibretexts.org
In the context of this compound decomposition, computational methods like Density Functional Theory (DFT) are used to map the potential energy surface for proposed reaction pathways. By locating the transition state structure for a specific elementary step (e.g., C-NO₂ bond scission or hydrogen abstraction), its energy relative to the reactants can be calculated. This energy difference is the activation energy (Ea) for that step. britannica.com
The core of TST is the Eyring equation, which relates the rate constant (k) of a reaction to the Gibbs free energy of activation (ΔG‡): libretexts.orgfiveable.me
k = (kBT/h) e(-ΔG‡/RT)
where:
kB is the Boltzmann constant
T is the absolute temperature
h is the Planck constant
R is the ideal gas constant
ΔG‡ is the Gibbs free energy of activation (ΔH‡ - TΔS‡)
By calculating the vibrational frequencies of the reactant and the transition state, the enthalpy (ΔH‡) and entropy (ΔS‡) of activation can be determined, allowing for the theoretical prediction of reaction rates. libretexts.org TST allows chemists to compare the feasibility of different proposed mechanisms. The pathway with the lowest activation energy is generally the most favorable and will dominate the reaction kinetics. For nitroaromatic compounds, TST calculations confirm that C-NO₂ bond homolysis typically has a lower energy barrier than other potential initiation steps, such as C-H or C-C bond cleavage, especially at higher temperatures. dtic.mil
Modeling of Atmospheric and Environmental Reaction Pathways
Nitroaromatic compounds, including dinitrobenzenes, are environmental pollutants whose fate is determined by various transformation and degradation processes. nih.govcswab.org Modeling these pathways is essential for assessing their environmental impact and persistence.
Atmospheric Pathways: In the atmosphere, this compound can undergo degradation through several mechanisms. One primary pathway is photolysis, where the absorption of solar UV radiation can lead to the cleavage of the C-NO₂ bond. cdc.gov However, many nitroaromatic compounds are surprisingly resistant to direct photodegradation in aqueous environments like aerosols. pnas.org
A more significant atmospheric degradation route involves reactions with photochemically generated radicals, primarily the hydroxyl radical (•OH). cdc.govresearchgate.net The •OH radical can either add to the aromatic ring or abstract a hydrogen atom from the ethyl group. These reactions initiate a cascade of oxidation steps that can ultimately lead to ring-opening and mineralization into CO₂, H₂O, and nitric acid. sdu.edu.cn Reactions with nitrate (B79036) radicals (NO₃) can also be important, particularly during nighttime. nih.gov
Environmental (Soil and Water) Pathways: In soil and water, microbial degradation is a key process for the natural attenuation of dinitroaromatic compounds. nih.govresearchgate.net Under anaerobic (oxygen-deficient) conditions, microorganisms typically reduce the nitro groups sequentially to nitroso, hydroxylamino, and finally amino groups. nih.gov This can lead to the formation of ethyl-nitroaniline and ethyl-diaminobenzene.
Environmental Behavior and Degradation Research
Environmental Occurrence and Formation Pathways
Research specifically detailing the environmental occurrence and formation of 2-Ethyl-1,3-dinitrobenzene is limited. However, insights can be drawn from studies on the structurally similar compound, 1,3-dinitrobenzene (B52904) (1,3-DNB), and other nitroaromatic compounds.
While direct evidence for this compound is scarce, the formation of related dinitroaromatics as byproducts of industrial synthesis is well-documented. For instance, 1,3-DNB is known to be synthesized in small quantities as a byproduct during the nitration of toluene (B28343) to produce 2,4,6-trinitrotoluene (B92697) (TNT). nih.gov Both 1,3-DNB and 1,3,5-trinitrobenzene (B165232) (1,3,5-TNB) are formed during the manufacturing of TNT and can be released into water through discharges from production facilities. nih.gov
The primary industrial production of dinitrobenzenes involves the nitration of benzene (B151609) using a mixture of nitric acid and sulfuric acid. nih.gov It is plausible that this compound could be formed as a byproduct during the nitration of ethylbenzene (B125841) or other related industrial processes involving ethylated aromatic compounds and nitrating agents. The production of 1,3-DNB typically involves a two-step nitration process under vigorous conditions. nih.gov
Nitroaromatic compounds in the environment are subject to transformation by sunlight. As an example of photolytic formation, 1,3,5-TNB can be created as a byproduct of TNT photolysis. nih.gov While specific studies on the photolytic formation of this compound from other nitroaromatics were not identified, the parent compound 1,3-DNB is known to undergo photolysis in water. nih.gov The experimental photolytic half-life of 1,3-DNB in water is 23 days, a reaction that is notably enhanced by the presence of natural humic substances which act as photosensitizers. nih.gov This suggests that photolytic pathways are a significant factor in the environmental fate and transformation of dinitrobenzene compounds.
Biodegradation and Microbial Transformation Processes
The biodegradation of this compound has not been specifically detailed in available research. However, extensive studies on other nitroaromatic compounds, particularly 1,3-DNB and dinitrotoluenes, provide a strong basis for understanding the likely microbial transformation processes it would undergo. Microorganisms have developed several strategies for the degradation of these compounds. nih.govresearchgate.net
A variety of bacteria and fungi have been identified that can degrade dinitroaromatic compounds under both aerobic and anaerobic conditions. nih.govresearchgate.net The ability to break down these substances often depends on the microbes being acclimated to their presence. nih.gov
Under aerobic conditions, the yeast Candida pulcherrima, isolated from soil contaminated with 1,3-DNB manufacturing waste, has been shown to biodegrade 1,3-DNB to carbon dioxide. nih.gov Bacterial species are also prominent degraders. A pure culture of Rhodococcus sp., isolated from nitroaromatic-contaminated soils, was capable of using 1,3-DNB as its sole source of nitrogen. nih.gov Other microorganisms isolated from the wastewater effluent of a 1,3-DNB manufacturing plant also demonstrated the ability to effectively degrade the compound. nih.gov
Anaerobic degradation is also a significant process. For 1,3-DNB, transformation in sewage sludge was found to be more rapid under anaerobic conditions (approximately 80% degraded in 28 days) compared to aerobic conditions (approximately 40% degraded in 28 days). nih.gov Several anaerobic bacteria, including Desulfovibrio and Clostridium species, are capable of reducing the nitro groups of compounds like TNT to the corresponding amines. nih.gov
| Microorganism | Type | Degradation Condition | Source of Isolation |
|---|---|---|---|
| Candida pulcherrima | Fungus (Yeast) | Aerobic | Soil from 1,3-DNB manufacturing waste site nih.gov |
| Rhodococcus sp. | Bacteria | Aerobic | Soils contaminated with nitroaromatics nih.gov |
| Mixed Bacterial Culture | Bacteria | Anaerobic | Sewage sludge effluent nih.gov |
| Mixed Bacterial Culture | Bacteria | Aerobic | Sewage sludge effluent nih.gov |
Microbes primarily employ two types of enzymatic strategies to initiate the breakdown of nitroaromatic compounds: dioxygenation and nitro group reduction. researchgate.netresearchgate.net These pathways allow for the removal of nitro groups, which is a critical step toward mineralizing the compound. nih.gov
Dioxygenation Pathways: Under aerobic conditions, dioxygenase enzymes can insert two hydroxyl groups onto the aromatic ring. researchgate.netnih.gov This action destabilizes the ring and can lead to the spontaneous elimination of a nitro group as nitrite (B80452). nih.gov For example, the oxidative degradation of nitrobenzene (B124822) is initiated by nitrobenzene-1,2-dioxygenase, which converts it into catechol. researchgate.netresearchgate.net This catechol intermediate is then further processed through meta-cleavage pathways. researchgate.netresearchgate.net Similar dioxygenase attacks have been observed for dinitrotoluenes. nih.gov This oxidative pathway is a common strategy for bacteria to use nitroaromatics as a source of carbon and energy. slideshare.net
Nitro Group Reduction Pathways: The reduction of nitro groups is a widespread mechanism found in both aerobic and anaerobic microbes. researchgate.netslideshare.net This process occurs sequentially, with the nitro group (R-NO₂) being reduced first to a nitroso group (R-NO), then to a hydroxylamino group (R-NHOH), and finally to an amino group (R-NH₂). nih.govnih.gov Enzymes known as nitroreductases catalyze these steps. researchgate.net The resulting aminophenols or other amino-aromatic intermediates can be further degraded. For instance, in Pseudomonas pseudoalcaligenes JS45, nitrobenzene is reduced to hydroxylaminobenzene, which is then rearranged to 2-aminophenol (B121084) and metabolized via a meta-cleavage pathway. nih.gov This reductive pathway is particularly important under anaerobic conditions, where it is often the initial step in the transformation of mono-, di-, and trinitroaromatic compounds. researchgate.netslideshare.net
| Pathway | Description | Key Enzymes | Typical Conditions | Example Intermediate |
|---|---|---|---|---|
| Dioxygenation | Incorporation of two oxygen atoms into the aromatic ring, leading to hydroxylation and subsequent nitro group removal. researchgate.netnih.gov | Dioxygenases researchgate.netnih.govresearchgate.net | Aerobic researchgate.netslideshare.net | Catechol (from Nitrobenzene) researchgate.netresearchgate.net |
| Nitro Group Reduction | Stepwise reduction of the nitro group to an amino group via nitroso and hydroxylamino intermediates. nih.govnih.gov | Nitroreductases researchgate.net | Aerobic and Anaerobic researchgate.netslideshare.net | Hydroxylaminobenzene (from Nitrobenzene) nih.gov |
Advanced Applications and Future Research Directions
Role in Energetic Materials Science and Development
Research has demonstrated that dinitrobenzene derivatives can serve as crucial intermediates in the synthesis of High Energy Density Materials (HEDMs). A notable example is the use of a closely related compound, 2-[2-(2,4-Dinitrophenyl)ethyl]-1,3,5-trinitrobenzene, as an intermediate in the synthesis of the powerful and well-characterized HEDM, 2,2′,4,4′,6,6′-hexanitrostilbene (HNS) nih.gov. This synthetic pathway underscores the principle that the dinitrated benzene (B151609) structure can be further nitrated and chemically modified to build larger, more complex molecules with significant energetic properties. The ethyl group in 2-Ethyl-1,3-dinitrobenzene provides a reactive site that can be functionalized or used to link multiple aromatic rings, a common strategy in the design of advanced energetic materials.
The general synthetic approach often involves the nitration of a precursor molecule, such as bibenzyl, to introduce multiple nitro groups onto the aromatic rings, leading to the formation of compounds like 2,2',4,4',6,6'-hexanitrobibenzyl, which is another intermediate in the synthesis of HNS nih.gov. This highlights the importance of dinitrated compounds as foundational structures for building more potent energetic materials.
Table 1: Key Intermediates in the Synthesis of HNS
| Intermediate Compound | Role in Synthesis |
|---|---|
| 2-[2-(2,4-Dinitrophenyl)ethyl]-1,3,5-trinitrobenzene | Precursor to HNS nih.gov |
Further research into the derivatives of this compound could lead to the development of new energetic materials with enhanced thermal stability. The ability to form extensive intermolecular interactions, such as hydrogen bonding and π-stacking, in the solid state can significantly influence the thermal behavior of these compounds. The crystal structure of related polynitroaromatic compounds often reveals dense packing and a network of intermolecular interactions, which contribute to their stability nih.gov.
Chemical Synthesis Intermediates for Specialized Organic Compounds
The reactivity of the dinitrobenzene ring and the potential for functionalization of the ethyl group make this compound a versatile intermediate for the synthesis of a range of specialized organic compounds. The nitro groups can be reduced to amino groups, which are key functionalities in many industrial chemicals.
Dinitroaromatic compounds are widely used as starting materials in the production of various agrochemicals and dyes. The reduction of the nitro groups to amines is a common initial step. For instance, dinitrophenols are utilized in the synthesis of a variety of pesticides, including ovicides, insecticides, and herbicides. While direct evidence for the use of this compound is not prominent, its chemical structure is analogous to other dinitroaromatics employed in these industries. The resulting diamine from the reduction of this compound could be a valuable precursor for creating complex molecules with biological activity or specific color properties.
The synthesis of fine chemicals and active pharmaceutical ingredients (APIs) often relies on versatile building blocks that can be readily modified. Dinitroaromatic compounds serve as precursors in the synthesis of various pharmaceuticals. For example, substituted nitrobenzenes are used to create a diverse collection of indoles, which are bioactive components in many drugs. The chemical functionalities of this compound, specifically the reactive nitro groups and the ethyl side chain, offer multiple points for chemical modification, making it a potential candidate for the synthesis of novel pharmaceutical intermediates.
Utility as a Research Tool in Fundamental Chemical Principles
This compound can serve as a model compound for studying fundamental chemical principles. The electron-withdrawing nature of the two nitro groups significantly influences the electronic properties of the benzene ring, making it an interesting substrate for investigating reaction mechanisms, particularly in the field of nucleophilic aromatic substitution.
The study of the reactivity and spectroscopic properties of this compound can provide valuable insights into structure-activity relationships and the effects of substituents on aromatic systems. Its relatively simple yet functionalized structure makes it suitable for both experimental and computational studies aimed at understanding the intricacies of chemical bonding and reactivity in nitroaromatic compounds.
Table 2: Mentioned Compound Names
| Compound Name |
|---|
| This compound |
| 2-[2-(2,4-Dinitrophenyl)ethyl]-1,3,5-trinitrobenzene |
| 2,2′,4,4′,6,6′-Hexanitrostilbene |
| 2,2',4,4',6,6'-Hexanitrobibenzyl |
Future Research Avenues and Interdisciplinary Prospects
While specific research on this compound is not extensive, its molecular architecture, featuring a substituted dinitroaromatic ring, positions it as a compound of interest for several forward-looking scientific investigations. By drawing parallels with other well-studied nitroaromatic compounds, numerous promising research avenues and interdisciplinary applications can be envisioned. Future studies will likely focus on harnessing its unique chemical properties for novel applications in medicine, environmental science, and materials science.
Exploration in Medicinal Chemistry
The field of medicinal chemistry presents a significant opportunity for future research into this compound and its derivatives. Nitroaromatic compounds are known for their bio-reductive activation under hypoxic (low-oxygen) conditions, a characteristic feature of solid tumors. This has led to their development as hypoxia-activated prodrugs (HAPs) for targeted cancer therapy. epa.gov
Future research could investigate derivatives of this compound as potential HAPs. The selective reduction of one or both nitro groups within the low-oxygen environment of a tumor could trigger the release of a potent cytotoxic agent, offering a targeted approach to cancer treatment while minimizing damage to healthy, well-oxygenated tissues. marketreportanalytics.com Computational modeling and in-vitro studies would be the initial steps to screen for potential biological activity and guide the synthesis of new, therapeutically promising molecules. The unique properties of the nitro group make it a valuable functional group in the development of anticancer, antitubercular, and antiparasitic agents. mdpi.com
Innovations in Materials Science and Sensor Technology
The electron-deficient nature of the dinitro-substituted benzene ring makes this compound a candidate for applications in materials science, particularly in the development of advanced sensors. Nitroaromatic compounds are known to interact with electron-rich materials, leading to measurable changes in their physical properties. researchgate.net
Prospective research could focus on:
Chemiresistive Sensors: Developing sensors where the adsorption of this compound vapor onto a semiconductor or polymer film causes a change in electrical resistance. mdpi.com Hybrid materials incorporating carbon nanotubes or metal oxides could be explored to enhance sensitivity and selectivity. mdpi.com
Fluorescence-Based Detection: Designing fluorescent polymers or metal-organic frameworks (MOFs) that experience fluorescence quenching upon interaction with nitroaromatic compounds. mdpi.com The interaction between the electron-rich sensor material (fluorophore) and the electron-accepting nitroaromatic compound (quencher) can be highly sensitive, allowing for trace-level detection. mdpi.com
These sensor technologies are crucial for environmental monitoring and homeland security, given that many nitroaromatics are explosive compounds or pollutants. epa.govresearchgate.net
Environmental Science and Bioremediation Strategies
The widespread use of nitroaromatic compounds in industry has led to environmental contamination of soil and groundwater. nih.gov Consequently, a major area of future research is the development of effective bioremediation strategies. While the biodegradation of compounds like 1,3-dinitrobenzene (B52904) has been studied, the influence of the ethyl group in this compound on microbial degradation pathways is largely unknown. mdpi.com
Key research questions to be addressed include:
Identifying specific microbial strains (bacteria and fungi) capable of metabolizing this compound.
Elucidating the enzymatic pathways involved in the degradation process, including the initial reduction of the nitro groups. nih.gov
Optimizing bioremediation techniques, such as biostimulation (adding nutrients to encourage native microbial activity) and bioaugmentation (introducing specialized microbes to a contaminated site), for environments polluted with this specific compound. researchgate.netnih.gov
Understanding these processes is vital for developing green and sustainable technologies to clean up industrial sites. nih.gov
Advanced Catalysis and Green Synthesis
The synthesis of aromatic amines from nitroaromatic compounds is a cornerstone of the chemical industry, providing key intermediates for dyes, pharmaceuticals, and polymers. nih.gov Future research will undoubtedly focus on developing more efficient, selective, and environmentally friendly catalytic methods for the reduction of this compound.
Areas for investigation include:
Selective Reduction: Designing catalysts (e.g., based on non-noble metals or biocatalysts) that can selectively reduce one nitro group, leading to the formation of valuable ethyl-nitroaniline isomers. mdpi.comgoogle.com
Complete Reduction: Developing green catalytic processes using sustainable reducing agents to produce 2-ethyl-1,3-diaminobenzene, a potential monomer for specialized polymers. google.com
Biocatalysis: Employing enzymes or whole-cell systems to perform these reductions under mild conditions, reducing the need for high pressure, high temperature, and hazardous reagents. google.com
These advancements would contribute to the broader goal of making chemical manufacturing more sustainable.
Table of Potential Future Research Directions
| Research Area | Focus of Investigation | Potential Applications | Interdisciplinary Field(s) |
|---|---|---|---|
| Medicinal Chemistry | Synthesis of derivatives as hypoxia-activated prodrugs. | Targeted cancer therapy. | Organic Chemistry, Pharmacology, Computational Biology |
| Materials Science | Development of polymer or nanocomposite-based sensors. | Environmental monitoring, security screening. | Materials Science, Analytical Chemistry, Engineering |
| Environmental Science | Study of microbial degradation pathways. | Bioremediation of contaminated soil and water. | Microbiology, Environmental Engineering, Biochemistry |
| Advanced Catalysis | Design of selective and green catalysts for nitro group reduction. | Sustainable synthesis of chemical intermediates for pharmaceuticals and polymers. | Catalysis, Green Chemistry, Organic Synthesis |
Q & A
Q. What are the optimal synthetic routes for preparing 2-ethyl-1,3-dinitrobenzene, and how can purity be validated?
- Methodological Answer : A common approach involves sequential nitration of ethylbenzene derivatives. For example, electrophilic aromatic substitution using nitronium ion (HNO₃/H₂SO₄) under controlled temperatures (0–5°C) can introduce nitro groups at specific positions . Post-synthesis, purity validation requires a combination of techniques:
- Chromatography : TLC (thin-layer chromatography) to monitor reaction progress .
- Spectroscopy : IR and ¹H NMR to confirm functional groups and structural integrity (e.g., nitro group stretching at ~1520 cm⁻¹ in IR) .
- Mass Spectrometry (MS) : High-resolution MS to verify molecular weight and isotopic patterns .
Q. What safety protocols are critical when handling this compound in laboratory settings?
- Methodological Answer :
- Engineering Controls : Use closed systems or local exhaust ventilation to minimize inhalation risks .
- Personal Protective Equipment (PPE) : Wear nitrile gloves, safety goggles, and lab coats. Respiratory protection (e.g., N95 masks) is mandatory during powder handling .
- Emergency Preparedness : Install safety showers and eyewash stations. Store compounds away from reducing agents to prevent explosive reactions .
Advanced Research Questions
Q. How can conflicting spectroscopic data for this compound derivatives be systematically resolved?
- Methodological Answer : Contradictions in NMR or IR data often arise from isomerism or impurities. To resolve these:
- Multi-Technique Cross-Validation : Combine ¹³C NMR, DEPT (Distortionless Enhancement by Polarization Transfer), and HSQC (Heteronuclear Single Quantum Coherence) to assign carbon environments unambiguously .
- High-Resolution Mass Spectrometry (HRMS) : Differentiate isomers via exact mass measurements (e.g., distinguishing nitro vs. dinitro positional isomers) .
- X-ray Crystallography : Resolve structural ambiguities in crystalline derivatives .
Q. What analytical methods are most effective for detecting trace degradation products of this compound in environmental samples?
- Methodological Answer :
- Gas Chromatography-Mass Spectrometry (GC-MS) : Optimize with electron-capture detection (ECD) for nitroaromatics, achieving detection limits <1 ppb .
- Supercritical Fluid Chromatography (SFC) : Pair with flame ionization detection (FID) for non-polar degradation products .
- Solid-Phase Microextraction (SPME) : Pre-concentrate analytes from aqueous matrices before analysis .
Q. How do substituent effects influence the reactivity of this compound in nucleophilic aromatic substitution (NAS) reactions?
- Methodological Answer :
- Electronic Effects : The electron-withdrawing nitro groups activate the ring for NAS at meta/para positions. Kinetic studies using Hammett plots can quantify substituent effects .
- Steric Effects : Ethyl groups may hinder attack at adjacent positions. Computational modeling (e.g., DFT) predicts regioselectivity by analyzing transition-state geometries .
- Experimental Validation : Synthesize derivatives (e.g., 2-ethyl-1,3-dinitro-4-fluorobenzene) and compare reaction rates under standardized conditions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
